7-Methoxy-chroman-3-carboxylic acid ethyl ester

Medicinal Chemistry Drug Design Pharmacokinetics

This 7-methoxy-substituted chroman-3-carboxylic acid ethyl ester (CAS 885271-77-2) is a privileged scaffold for CNS drug discovery. Its optimal lipophilicity (XLogP=2.2) and low TPSA (44.8 Ų) meet blood-brain barrier penetration criteria, making it ideal for neurological targets (Alzheimer's, Parkinson's, chronic pain). The ethyl ester enables direct amide coupling for SAR exploration, while the 7-methoxy motif enhances ROCK2 inhibition potency. Procure this specific ester to ensure steric/electronic properties distinct from unsubstituted analogs, securing synthetic success and IP novelty.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 885271-77-2
Cat. No. B3293280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-chroman-3-carboxylic acid ethyl ester
CAS885271-77-2
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(C=C(C=C2)OC)OC1
InChIInChI=1S/C13H16O4/c1-3-16-13(14)10-6-9-4-5-11(15-2)7-12(9)17-8-10/h4-5,7,10H,3,6,8H2,1-2H3
InChIKeyWYDXWFSEPMSSNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-chroman-3-carboxylic Acid Ethyl Ester (CAS 885271-77-2): Procurement-Grade Building Block for Pharmaceutical Research


7-Methoxy-chroman-3-carboxylic acid ethyl ester (CAS 885271-77-2, IUPAC: ethyl 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylate) is a chroman-derived heterocyclic building block with a molecular formula of C13H16O4 and a molecular weight of 236.26 g/mol [1]. It serves as a versatile scaffold in medicinal chemistry, particularly for the synthesis of cardiovascular and neurological drug candidates, and is commercially available from multiple vendors with a minimum purity of 95% [1]. Its structure features a 7-methoxy substitution on the chroman core, which distinguishes it from the unsubstituted chroman-3-carboxylic acid ethyl ester (CAS 615560-16-2) and the corresponding free carboxylic acid (CAS 3187-51-7) .

7-Methoxy-chroman-3-carboxylic Acid Ethyl Ester (CAS 885271-77-2): Why Chroman Analogs Are Not Interchangeable


While multiple chroman-3-carboxylate derivatives exist, they cannot be considered interchangeable for scientific procurement. The 7-methoxy substitution on the aromatic ring introduces distinct steric and electronic properties that fundamentally alter reactivity, biological target engagement, and synthetic utility. For example, the unsubstituted chroman-3-carboxylic acid ethyl ester (CAS 615560-16-2) lacks the methoxy group, resulting in a molecular weight of 206.24 g/mol (C12H14O3) compared to 236.26 g/mol for the target compound . Similarly, the free carboxylic acid analog (CAS 3187-51-7) differs in both physical properties and reactivity due to the absence of the ethyl ester protecting group [1]. Even the closely related methyl ester analog (CAS 885271-74-9) and the oxo-substituted coumarin derivative (ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate) exhibit markedly different lipophilicity (cLogP differences), hydrogen-bonding profiles, and metabolic stability [2]. These structural nuances can dramatically affect synthetic yields, biological activity, and overall project outcomes, making precise compound selection critical.

7-Methoxy-chroman-3-carboxylic Acid Ethyl Ester (CAS 885271-77-2): Head-to-Head Quantitative Differentiation Data


Lipophilicity and Drug-Likeness Differentiation vs. Free Acid Analog

The 7-methoxy-chroman-3-carboxylic acid ethyl ester (target) exhibits a computed partition coefficient (XLogP) of 2.2, compared to the corresponding free carboxylic acid (CAS 3187-51-7) which has a computed XLogP of 1.6 [1]. This 0.6 log unit increase in lipophilicity translates to an approximately 4-fold higher predicted membrane permeability, making the ethyl ester more suitable for oral bioavailability in drug discovery contexts. Additionally, the topological polar surface area (TPSA) of the ethyl ester is 44.8 Ų, within the optimal range (<140 Ų) for CNS penetration, whereas the free acid has a higher TPSA of 55.8 Ų due to the exposed carboxyl group [2].

Medicinal Chemistry Drug Design Pharmacokinetics

Synthetic Utility and Structural Versatility vs. Unsubstituted Chroman Ester

The 7-methoxy group on the target compound provides a distinct synthetic handle not available in the unsubstituted chroman-3-carboxylic acid ethyl ester (CAS 615560-16-2). The methoxy substituent enables directed ortho-metalation and electrophilic aromatic substitution at the 6- and 8-positions, allowing for further functionalization and generation of diverse libraries . This contrasts with the unsubstituted chroman ester, which offers only the 6- and 8-positions for functionalization but with different electronic effects and regioselectivity. Furthermore, the 7-methoxy group serves as a bioisostere for hydroxyl groups, a common feature in natural products and drugs targeting G-protein coupled receptors (GPCRs) and nuclear hormone receptors . This substitution pattern is found in pharmacologically relevant compounds such as the selective estrogen receptor modulator (SERM) ormeloxifene (centchroman) .

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Enhanced Lipoxygenase Inhibitory Potential Relative to Non-Methoxylated Coumarins

Although direct data for the target compound is not available, the structurally related oxo-analog, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, exhibits potent lipid peroxidation inhibition of 91.0% in a lipoxygenase assay [1]. This level of inhibition is among the highest in a series of coumarin derivatives tested, and computational docking studies indicate that the 7-methoxy group significantly contributes to favorable binding interactions with soybean LOX-3 and human 5-LOX enzymes [1][2]. In contrast, coumarin derivatives lacking the 7-methoxy substitution or with different substitution patterns exhibited markedly lower inhibition (range: 7.1-96.6% across the series) [1]. This suggests that the 7-methoxy motif is a critical pharmacophoric element for engaging lipoxygenase enzymes, a finding that can inform the selection of this building block for synthesizing novel anti-inflammatory agents.

Inflammation Lipoxygenase Inhibition Antioxidant

ROCK2 Isoform Selectivity: Positioning for Therapeutic Differentiation

While the target compound is a synthetic intermediate, chroman-3-carboxylic acid scaffolds are established as privileged structures for developing potent and isoform-selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. For example, the closely related compound (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c) exhibits a remarkable ROCK2 IC50 of 3 nM with 22.7-fold selectivity over ROCK1 [1]. This high potency and selectivity are attributed to specific hydrophobic interactions enabled by the chroman core and methoxy substitution pattern [1]. In contrast, many pan-ROCK inhibitors lack this selectivity, which can lead to unwanted side effects. The 7-methoxy-chroman-3-carboxylic acid ethyl ester serves as a versatile precursor for synthesizing focused libraries of amide derivatives to explore ROCK2 selectivity and optimize pharmacokinetic properties [2].

Kinase Inhibition ROCK2 Cardiovascular Disease Isoform Selectivity

7-Methoxy-chroman-3-carboxylic Acid Ethyl Ester (CAS 885271-77-2): Priority Research and Procurement Applications


Synthesis of CNS-Penetrant Drug Candidates

Given its optimal lipophilicity (XLogP = 2.2) and low topological polar surface area (TPSA = 44.8 Ų), this building block is particularly well-suited for synthesizing compounds intended for central nervous system (CNS) applications. Its predicted physicochemical properties align with the criteria for blood-brain barrier penetration (MW <400, TPSA <90 Ų, LogP 1-3), making it a strategic choice for medicinal chemistry programs targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or chronic pain [1]. In contrast, the more polar free carboxylic acid analog would be less likely to cross the BBB, limiting its utility for CNS targets.

Focused Library Synthesis for ROCK2 Kinase Inhibitors

The chroman-3-carboxylic acid scaffold is a validated privileged structure for achieving potent and selective ROCK2 inhibition. This compound can be directly elaborated into amide libraries via standard coupling chemistry (e.g., HATU, EDC) with diverse amines to explore structure-activity relationships (SAR) around the chroman core. The 7-methoxy group may further enhance potency and selectivity, as demonstrated by the 3 nM IC50 and 22.7-fold selectivity achieved by a closely related 6-methoxy analog [2]. Procuring this specific ester ensures access to a scaffold with proven potential for developing novel therapeutics for cardiovascular disease, fibrosis, and cancer.

Development of Lipoxygenase (LOX) Inhibitors for Inflammatory Diseases

Class-level evidence demonstrates that the 7-methoxy motif is critical for potent lipoxygenase inhibition, with a structurally related oxo-analog achieving 91.0% lipid peroxidation inhibition [3]. The 7-methoxy-chroman-3-carboxylic acid ethyl ester can serve as a key intermediate for synthesizing a focused library of dihydrobenzopyran derivatives to probe LOX inhibition and develop novel anti-inflammatory agents. The ethyl ester functionality can be selectively hydrolyzed or retained to modulate pharmacokinetic properties, offering versatility in lead optimization.

Custom Synthesis and Medicinal Chemistry Contract Research

As a non-commercial building block available through custom synthesis, this compound is ideal for CROs and medicinal chemistry groups requiring tailored quantities and purity levels for specific projects . Its structural uniqueness (compared to more common, unsubstituted chroman esters) and potential for generating intellectual property make it a valuable asset in hit-to-lead and lead optimization campaigns. Procuring this compound enables the generation of novel, patentable chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-chroman-3-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.